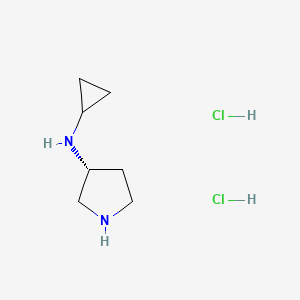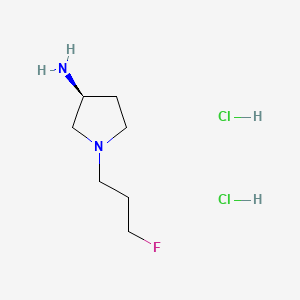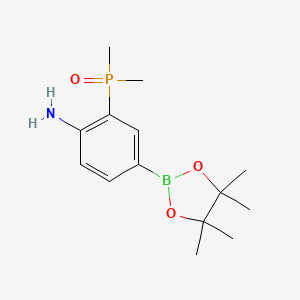
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a propan-1-amine backbone with two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the reaction of 2,3,6-trifluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(2,4,6-trifluorophenyl)propan-1-amine
- 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-amine
- 2,2-Dimethyl-1-(2,3,5-trifluorophenyl)propan-1-amine
Uniqueness
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2,3,6 positions can enhance the compound’s stability and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3 |
InChI Key |
ZFIPHQXNIOSJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



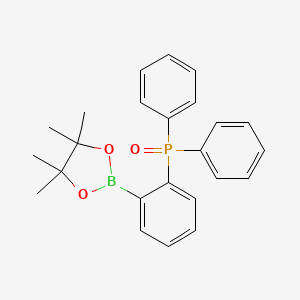
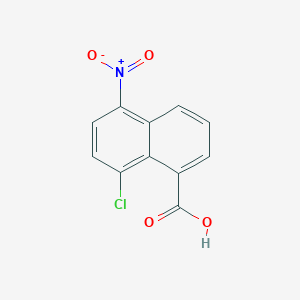
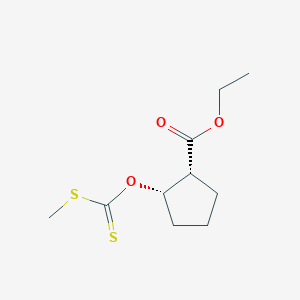


![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
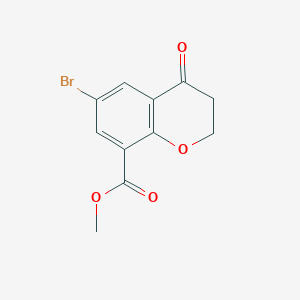
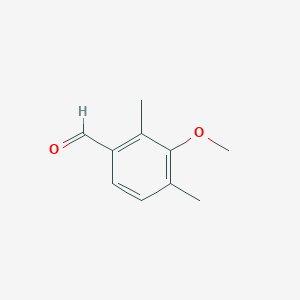
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)

